4-Nitrophenylhydrazine hydrochloride
Overview
Description
4-Nitrophenylhydrazine hydrochloride is a compound with the molecular formula C6H8ClN3O2 . It is a nitro substituted aryl hydrazine that exhibits potential anticancer activity . It acts as a derivatizing agent for carbonyl compounds and is also used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 4-Nitrophenylhydrazine hydrochloride involves several stages . The first stage involves the reaction of 4-nitroaniline with hydrogen chloride and sodium nitrite in water at 0°C . In the second stage, hydrogen chloride and tin (II) chloride are used to convert the intermediate into 4-nitrophenylhydrazine .Molecular Structure Analysis
The molecular structure of 4-Nitrophenylhydrazine hydrochloride can be represented by the InChI string: InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H . The molecular weight of the compound is 189.60 g/mol .Chemical Reactions Analysis
4-Nitrophenylhydrazine hydrochloride is involved in various chemical reactions. For instance, it is used in the synthesis of 4-nitrobenzaldehyde, where it reacts with 500 μg mL -1 of 3-nitrophenylhydrazine hydrochloride in acetonitrile-water at 60 °C for 30 min .Physical And Chemical Properties Analysis
4-Nitrophenylhydrazine hydrochloride appears as orange-red leaflets or needles wetted with water . It is slightly heavier than water and insoluble in water . It will emit toxic oxides of nitrogen when heated to decomposition .Scientific Research Applications
Derivatizing Agent for Carbonyl Compounds
4-Nitrophenylhydrazine hydrochloride acts as a derivatizing agent for carbonyl compounds . Carbonyl compounds are a group of organic compounds that include aldehydes, ketones, carboxylic acids, esters, and their derivatives. The derivatization process involves the reaction of a carbonyl compound with 4-nitrophenylhydrazine hydrochloride to form a derivative that can be more easily detected or separated in analytical procedures.
Pharmaceutical Intermediates
This compound is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In the case of 4-nitrophenylhydrazine hydrochloride, it could be used in the synthesis of various pharmaceutical drugs.
Potential Anticancer Activity
4-Nitrophenylhydrazine hydrochloride exhibits potential anticancer activity . While the exact mechanisms of its anticancer activity are not specified, it’s possible that it could interfere with the proliferation of cancer cells or induce apoptosis (programmed cell death).
Safety and Hazards
4-Nitrophenylhydrazine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenylhydrazine hydrochloride are not clearly defined in the literature. This compound is a derivative of phenylhydrazine, which is known to interact with various biological molecules. The specific targets of 4-nitrophenylhydrazine hydrochloride remain to be identified .
Mode of Action
The compound is synthesized from 4-nitroaniline using hydrogen chloride and sodium nitrite in water at 0°C for 1 hour, followed by the addition of tin (II) chloride in water at 0°C for 2 hours
Pharmacokinetics
As a small molecule with a molecular weight of 189.6 , it is expected to have good bioavailability.
properties
IUPAC Name |
(4-nitrophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXDCOPVYATOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883520 | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylhydrazine hydrochloride | |
CAS RN |
636-99-7 | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-nitrophenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride?
A1: The research article [] details a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride. This method utilizes aminophenyl sulfonamide as the starting material and involves a three-step process: diazotization, reduction, and hydrolysis. A key aspect of this method is the use of sodium metabisulfite as the reducing agent during the reduction step. This reaction is carried out at a temperature range of 10-35°C and a pH range of 5-8. This method results in a high purity product with reduced production costs.
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